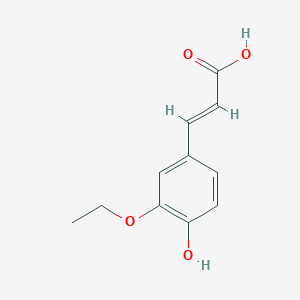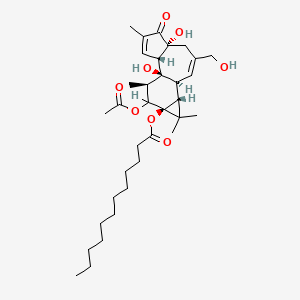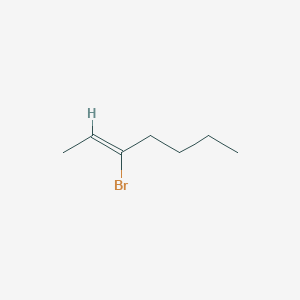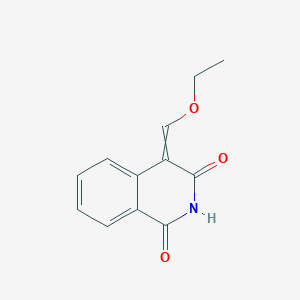
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, also known as EHPA, is a non-steroidal compound with various applications in the fields of medicine and biochemistry. It has been studied for its potential to act as a therapeutic agent, as a chemical reagent, and as a research tool.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, similar in structure to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated effectiveness in reducing corrosion, suggesting potential applications in materials protection.
Polymer Modification
H. M. Aly and H. L. A. El-Mohdy (2015) study involved modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds. These modifications improved the thermal stability and biological activity of the hydrogels, indicating potential medical applications.
Enzymatic Catalysis
Zhao Jian (1993) investigated the enzymatic amination of trans-Cinnamic acid analogs, including compounds structurally similar to this compound. This research could inform the development of biocatalytic processes in organic synthesis.
Synthesis of Esters
Xie Bing (2007) researched the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a process involving esterification and hydrogenation steps. This work contributes to the field of synthetic organic chemistry.
Adhesive Polymer Development
N. Moszner et al. (2001) focused on synthesizing hydrolytically stable phosphonic acid monomers for adhesive polymers. Their work has implications for developing new materials with enhanced adhesive properties.
Dental Adhesive Monomers
J. Klee and U. Lehmann (2010) synthesized novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for dental adhesives. This research contributes to the improvement of dental materials.
Waste Water Treatment
M. Ahmad, M. R. Kamaruzzaman, and S. Chin (2014) explored the recovery of acrylic acid from industrial wastewater through esterification, a process that has environmental and economic benefits.
Liquid Crystal Polymers
Wen-Liang Tsai, Hwei-Long Kuo, and Shu-Hui Yang (1994) investigated the synthesis and properties of liquid crystalline side chain polymers involving acrylate. Their research contributes to the development of materials with unique optical properties.
Amphiphilic Polymers
D. Hua et al. (2009) synthesized an amphiphilic phosphorus-containing polymer, which can form micelles in water and has potential environmental applications.
Propriétés
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-benzofuran-2-yl)-6-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)


![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)


